5,7-Dichloro-1H-indazole is a chemical compound with the molecular formula C7H4Cl2N2 and a molecular weight of 187.03 . It is a solid substance and is part of the indazole family, which are important heterocycles in drug molecules .
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Various methods have been developed for the synthesis of indazole derivatives . For instance, Duan et al. reported the synthesis of novel 3-(5′-Substituted)–Benzimidazole-5-(1-(3,5-dichloropyridin-4-yl)ethoxy)-1H-indazole derivatives .
Indazoles are nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .
5,7-Dichloro-1H-indazole is a solid substance . It has a molecular weight of 187.03 .
The compound can be synthesized through various methods, often starting from simpler chlorinated anilines or through multi-step synthetic routes involving chlorination and amination processes. It is primarily used in research and industrial applications, particularly in the production of dyes, pharmaceuticals, and agrochemicals.
The synthesis of 3,5-dichloro-N-propylaniline typically involves several key steps:
The reaction conditions may vary based on the specific method employed. For instance, using sodium hydride as a base can facilitate the alkylation process under mild conditions, improving yield and selectivity.
The molecular structure of 3,5-dichloro-N-propylaniline can be represented as follows:
3,5-Dichloro-N-propylaniline can participate in various chemical reactions:
The reactivity of 3,5-dichloro-N-propylaniline is significantly influenced by its electronic structure, which makes it a versatile intermediate in organic synthesis.
The mechanism of action for 3,5-dichloro-N-propylaniline primarily involves its interaction with biological targets or its role as a reagent in synthetic pathways:
Studies have shown that derivatives of dichloroanilines exhibit varying degrees of biological activity, which can be attributed to their structural features and mechanisms of action.
3,5-Dichloro-N-propylaniline has several notable applications:
The indazole nucleus, a bicyclic heterocycle featuring fused benzene and pyrazole rings, represents a privileged scaffold in medicinal chemistry due to its structural rigidity, diverse bioactivity, and capacity for extensive functionalization. Predominantly existing as the thermodynamically stable 1H-tautomer (>9 kcal/mol more stable than 2H-indazole) [1] [3], this core structure enables specific interactions with biological targets. Clinically significant indazole derivatives include:
Table 1: Clinically Utilized Indazole-Based Pharmaceuticals
Drug Name | Therapeutic Category | Key Structural Features |
---|---|---|
Niraparib | Anticancer (PARP inhibitor) | 1H-Indazole with piperidine substituent |
Pazopanib | Anticancer (TKI) | 1H-Indazole with sulfonamide linkage |
Benzydamine | Anti-inflammatory | 1-Benzyl-3-(dimethylamino)propoxy indazole |
Lonidamine | Antispermatogenic/Anticancer | 1-(2,4-Dichlorobenzyl)-3-carboxylic acid |
The scaffold’s versatility stems from three modifiable positions (N1, C3, and the benzene ring), enabling optimization of pharmacokinetic and pharmacodynamic properties. Indazole derivatives exhibit a broad spectrum of pharmacological activities, including kinase inhibition, DNA intercalation, hormone modulation, and metabolic interference [1] [3]. Their planar structure facilitates π-stacking interactions with biological macromolecules, while the pyrazole nitrogen can act as a hydrogen bond acceptor or form coordination bonds with metal ions in enzyme active sites [7].
The medicinal exploration of indazoles began in the mid-20th century with the serendipitous discovery of Benzydamine’s anti-inflammatory properties in the 1960s. This was followed by the intentional development of Bendazac for ophthalmic applications, leveraging its protein-denaturation inhibitory activity [3]. A significant breakthrough occurred in 1976 with the development of Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), which demonstrated potent antispermatogenic effects in rodent models through disruption of spermatocyte and spermatid development without affecting spermatogonia or interstitial tissue [4]. This discovery highlighted the pharmacological potential of halogenated indazoles and stimulated research into their anticancer applications, given Lonidamine’s subsequent repurposing as a tumor-selective metabolic disruptor.
The 2000s witnessed a surge in indazole-based drug development, particularly in oncology and neurology. Advances in synthetic methodology, particularly transition metal-catalyzed cross-coupling and regioselective halogenation, enabled efficient access to complex derivatives [1] [8]. This period saw the emergence of kinase inhibitors like Pazopanib (FDA-approved 2009) and PARP inhibitors such as Niraparib (FDA-approved 2017), establishing indazoles as clinically validated scaffolds for targeted therapies [1].
Halogenation, particularly chlorination, is a strategic modification in medicinal chemistry that profoundly influences a molecule’s physicochemical properties and biological interactions. Chlorine’s incorporation enhances several key parameters:
Table 2: Impact of Halogen Position on Indazole Bioactivity
Halogen Pattern | Biological Consequence | Example Compound |
---|---|---|
3-Chloro | Enhanced kinase binding via halogen bonding | Pazopanib derivatives |
5-Bromo | Variable CB1 receptor activity based on head/tail groups | ADB-5'Br-BUTINACA [6] |
5,7-Dichloro | Optimal metabolic disruption and antitumor activity | Lonidamine analogs [4] |
3,5-Dichloro | Reduced potency compared to 3-monosubstituted derivatives | Kinase inhibitor SAR studies |
The 5,7-dichloro substitution pattern in 1H-indazoles is pharmacologically significant. This meta-orientation on the benzene ring creates a symmetric electronic perturbation that enhances π-stacking capability while maintaining molecular planarity. In Lonidamine, this pattern contributes to its unique mechanism of inhibiting hexokinase and mitochondrial electron transport in tumor cells [4]. Computational studies indicate that 5,7-dichloro substitution optimally distorts electron density in the indazole ring, enhancing dipole interactions with target proteins compared to mono-halogenated or other dihalogenated patterns [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7